2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated pyrimidine derivatives .
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridin-4-yl)methanol: A related compound with similar structural features but different functional groups.
2-Chloro-5-methylpyridine: Another related compound used in the synthesis of various chemicals.
Uniqueness
2-(2-Chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one is unique due to its combination of pyridine and pyrimidine rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H8ClN3O |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-6-methyl-5-methylidenepyrimidin-4-one |
InChI |
InChI=1S/C11H8ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-13-9(12)5-8/h3-5H,1H2,2H3 |
InChI Key |
AMLTUHXKHPTEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=O)C1=C)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.